Ethyl 3-octenoate

説明

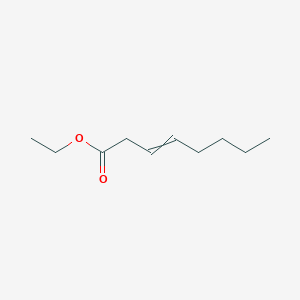

Structure

3D Structure

特性

CAS番号 |

1117-65-3 |

|---|---|

分子式 |

C10H18O2 |

分子量 |

170.25 g/mol |

IUPAC名 |

ethyl oct-3-enoate |

InChI |

InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h7-8H,3-6,9H2,1-2H3 |

InChIキー |

BCMYNNIPTQUKAC-UHFFFAOYSA-N |

正規SMILES |

CCCCC=CCC(=O)OCC |

密度 |

0.881-0.887 |

他のCAS番号 |

69668-87-7 1117-65-3 |

物理的記述 |

Colourless liquid; Tropical fruity aroma |

溶解性 |

Insoluble in water; soluble in most organic solvents Soluble (in ethanol) |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl 3-Octenoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-octenoate is an unsaturated fatty acid ester with significance in flavor and fragrance chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, structural isomers, and potential, though currently underexplored, role in biological systems. Drawing parallels with the broader class of fatty acid ethyl esters (FAEEs), this document outlines potential synthesis and analytical methodologies and discusses plausible biological signaling pathways. This guide is intended to be a foundational resource for researchers investigating the chemical biology of unsaturated esters and their potential applications in drug development.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic fruity aroma. It is a fatty acid ester that is insoluble in water but soluble in most organic solvents. The majority of commercially available this compound is a mixture of (E) and (Z) isomers.

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O₂ | [1] |

| Molecular Weight | 170.25 g/mol | [1] |

| IUPAC Name | ethyl oct-3-enoate | [1] |

| CAS Number | 1117-65-3 (for the mixture of isomers) | [1] |

Table 2: Physical Properties of this compound Isomers

| Property | (E)-ethyl 3-octenoate | (Z)-ethyl 3-octenoate | Mixture of Isomers | Source(s) |

| Boiling Point | 211-213 °C at 760 mmHg | Not available | 215-216 °C at 760 mmHg | [2] |

| Density | Not available | Not available | 0.903-0.910 g/cm³ at 25 °C | |

| Refractive Index | Not available | Not available | 1.431-1.439 at 20 °C | |

| Flash Point | 82.78 °C | Not available | 92.22 °C | |

| Vapor Pressure | 0.171 mmHg at 25 °C (estimated) | Not available | 0.146 mmHg at 25 °C (estimated) |

Chemical Structure

This compound is an eight-carbon chain unsaturated ester with a double bond at the C3 position. The presence of this double bond gives rise to two geometric isomers: (E)-ethyl 3-octenoate (trans) and (Z)-ethyl 3-octenoate (cis).

-

(E)-ethyl 3-octenoate (trans): The alkyl groups on the double-bonded carbons are on opposite sides.

-

(Z)-ethyl 3-octenoate (cis): The alkyl groups on the double-bonded carbons are on the same side.

The specific isomer can have a significant impact on the molecule's physical properties, chemical reactivity, and biological activity.

Experimental Protocols

Synthesis of this compound

3.1.1. Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. For the synthesis of this compound, this would typically involve the reaction of pentanal with a stabilized ylide derived from an α-haloacetate, such as ethyl bromoacetate. Stabilized ylides generally favor the formation of the (E)-isomer.

3.1.2. Julia-Kocienski Olefination

The Julia-Kocienski olefination is a modification of the Julia olefination that offers excellent (E)-selectivity in alkene synthesis. This reaction involves the coupling of a heteroaryl sulfone with an aldehyde. For this compound synthesis, this would involve reacting pentanal with a sulfone derived from ethyl acetate.

Caption: A generalized workflow for the synthesis of (E)-ethyl 3-octenoate via the Wittig reaction.

Purification

Purification of the crude product from the synthesis reaction is typically achieved by column chromatography on silica (B1680970) gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is generally effective for separating the desired ester from byproducts.

Analytical Methods

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

-

Sample Preparation: Samples can be diluted in a suitable solvent (e.g., hexane (B92381) or dichloromethane). For biological samples, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary.

-

GC Conditions (Example):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound and for distinguishing between the (E) and (Z) isomers.

-

¹H NMR: The chemical shifts and coupling constants of the vinylic protons (at the C3 and C4 positions) are diagnostic for determining the stereochemistry of the double bond. For the (E)-isomer, the coupling constant (J-value) between these protons is typically larger (around 15 Hz) compared to the (Z)-isomer (around 10 Hz).

-

¹³C NMR: The chemical shifts of the carbons in the molecule provide further confirmation of the structure. The chemical shifts of the allylic carbons can also differ between the (E) and (Z) isomers.

3.3.3. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in this compound.

-

C=O Stretch: A strong absorption band is expected in the region of 1715-1730 cm⁻¹ for the ester carbonyl group, characteristic of an α,β-unsaturated ester.

-

C=C Stretch: A weaker absorption band is expected around 1650 cm⁻¹ for the carbon-carbon double bond.

-

C-O Stretch: Absorption bands corresponding to the C-O single bonds of the ester group will be present in the fingerprint region (1300-1000 cm⁻¹).

-

=C-H Bending: For the (E)-isomer, a characteristic out-of-plane bending vibration is expected around 965 cm⁻¹.

Biological Signaling Pathways

While specific signaling pathways directly modulated by this compound have not been identified in the current body of literature, its classification as a fatty acid ethyl ester (FAEE) provides a strong basis for predicting its potential biological roles. FAEEs are non-oxidative metabolites of ethanol (B145695) and have been implicated as mediators of alcohol-induced organ damage.

FAEEs are known to accumulate in tissues after alcohol consumption and can induce cellular stress, inflammation, and apoptosis. The primary mechanisms of FAEE-induced cellular damage involve the disruption of mitochondrial function and the induction of endoplasmic reticulum (ER) stress.

Caption: A simplified diagram illustrating the potential cellular effects of FAEEs, including this compound.

The accumulation of FAEEs can lead to the uncoupling of oxidative phosphorylation in mitochondria, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). This oxidative stress can, in turn, activate inflammatory signaling pathways, such as the NF-κB pathway.

In the endoplasmic reticulum, the accumulation of FAEEs can disrupt protein folding, leading to the unfolded protein response (UPR). Prolonged ER stress can trigger apoptotic cell death.

Given its structure as an unsaturated fatty acid ester, it is plausible that this compound could participate in these and other lipid-mediated signaling pathways. Further research is warranted to elucidate the specific biological activities of this compound and its isomers.

Conclusion

This compound is a molecule of interest with well-defined chemical and physical properties. While its primary applications have been in the flavor and fragrance industry, its structural similarity to biologically active fatty acid ethyl esters suggests a potential for interaction with cellular signaling pathways. This technical guide provides a framework for future research into the synthesis, analysis, and biological evaluation of this compound, which may uncover novel applications for this compound in the fields of biochemistry and drug development.

References

Spectroscopic Profile of Ethyl 3-octenoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Ethyl 3-octenoate, a valuable compound in various research and development applications. The following sections present the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 13C NMR Spectral Data for Ethyl (E)-3-octenoate

| Chemical Shift (ppm) | Assignment (Tentative) |

| Data not available | Data not available |

Note: While the existence of 13C NMR data for Ethyl (E)-3-octenoate is mentioned in public databases, the specific chemical shifts are not detailed.

Table 2: 1H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment (Tentative) |

| Data not available | Data not available | Data not available | Data not available |

Note: Detailed experimental 1H NMR data for this compound is not currently available in the public domain.

Infrared (IR) Spectroscopy

Table 3: IR Spectral Data for this compound

| Wavenumber (cm-1) | Functional Group Assignment |

| Data not available | Data not available |

Mass Spectrometry (MS)

The mass spectrum for Ethyl (Z)-3-octenoate has been reported. The fragmentation pattern provides valuable information for the structural elucidation of the molecule.

Table 4: Mass Spectrometry Data for Ethyl (Z)-3-octenoate

| m/z | Relative Intensity (%) | Proposed Fragment |

| 170 | ~5 | [M]+ (Molecular Ion) |

| 125 | ~20 | [M - C2H5O]+ |

| 97 | ~40 | [M - C4H9O]+ |

| 83 | ~100 (Base Peak) | [C6H11]+ |

| 69 | ~65 | [C5H9]+ |

| 55 | ~80 | [C4H7]+ |

| 41 | ~75 | [C3H5]+ |

| 29 | ~50 | [C2H5]+ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters for the acquisition of the data for this compound are not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of the liquid this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

Data Processing: The acquired FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.

-

Background Spectrum: A background spectrum of the empty salt plates or the clean ATR crystal is recorded to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: The IR spectrum of the sample is then recorded.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

GC Separation: A small volume of the sample solution is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer.

-

Data Analysis: The mass spectrum of each eluting component is recorded, providing a fragmentation pattern that can be used for identification by comparison with spectral libraries.

Visualization of Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a compound like this compound.

An In-depth Technical Guide to the Physical Properties of Ethyl 3-octenoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Ethyl 3-octenoate, with a focus on its boiling point and solubility. The information is curated for professionals in research and development who require precise data for experimental design, formulation, and synthesis.

Core Physical Properties

This compound is a fatty acid ester that can exist as a mixture of (Z) and (E) stereoisomers.[1] Its physical characteristics are primarily dictated by its molecular structure, a ten-carbon ester.

Table 1: Quantitative Physical Properties of this compound

| Property | Value | Conditions |

| Boiling Point | 215.00 to 216.00 °C | @ 760.00 mm Hg[1] |

| 65.00 to 70.00 °C | @ 1.00 mm Hg[1] | |

| Water Solubility | 52.1 mg/L (estimated) | @ 25 °C[1][2] |

| Insoluble | ||

| Solubility in Organic Solvents | Soluble | In alcohol and most organic solvents |

| Specific Gravity | 0.90300 to 0.91000 | @ 25.00 °C |

| Refractive Index | 1.43100 to 1.43900 | @ 20.00 °C |

| Vapor Pressure | 0.146000 mmHg (estimated) | @ 25.00 °C |

| logP (o/w) | 3.844 (estimated) | Not specified |

Experimental Protocols for Property Determination

2.1. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a compound like this compound, several methods can be employed for accurate determination:

-

Distillation Method: A simple or fractional distillation apparatus can be used. The liquid is heated, and the temperature at which the vapor condenses and is collected is recorded as the boiling point. This method is suitable when a relatively larger sample size (e.g., >5 mL) is available.

-

Reflux Method: This technique involves heating the liquid in a flask attached to a vertical condenser. The liquid boils and the vapor condenses, returning to the flask. A thermometer placed in the vapor phase below the condenser will register a stable temperature, which is the boiling point.

-

Thiele Tube Method: This is a micro-method that requires a very small amount of the sample. The sample is placed in a small tube with an inverted capillary tube. The apparatus is heated in an oil bath, and the boiling point is the temperature at which a steady stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary.

2.2. Solubility Determination

Solubility is typically determined by the equilibrium saturation method.

-

Qualitative Assessment: A small amount of this compound would be added to a test tube containing the solvent of interest (e.g., water, ethanol). The mixture is agitated, and the solution is visually inspected for the presence of undissolved solute.

-

Quantitative Assessment (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The mixture is then allowed to stand, or is centrifuged, to separate the undissolved solute.

-

A sample of the saturated solution is carefully removed and its concentration is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Logical Relationships in Physical Property Determination

The physical properties of an organic compound like this compound are a direct consequence of its molecular structure and the intermolecular forces it can exhibit. The following diagram illustrates the logical flow from molecular structure to the observable physical properties.

Caption: Logical relationship between molecular structure and physical properties.

References

An In-depth Technical Guide to the Biological Activity of Ethyl 3-octenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-octenoate (CAS No: 1117-65-3 for the mixture of isomers) is an unsaturated fatty acid ester that has garnered scientific interest primarily due to its role as a semiochemical in insect communication. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its function as an insect pheromone. The information presented herein is intended to be a valuable resource for researchers in chemical ecology, pest management, and drug development.

Core Biological Activity: Insect Pheromone

The most well-documented biological activity of this compound is its function as a male-produced sex pheromone component in the Mediterranean fruit fly, Ceratitis capitata[1]. This tephritid fruit fly is a significant agricultural pest with a wide host range, making the study of its chemical communication crucial for developing effective and environmentally benign control strategies. Male C. capitata release a blend of volatile compounds to attract females for mating, and this compound is a key component of this pheromonal blend.

Quantitative Data on Pheromonal Activity

The response of C. capitata to this compound has been quantified using electrophysiological and behavioral assays. Electroantennography (EAG) measures the electrical response of the insect's antenna to volatile compounds, providing a direct measure of olfactory detection.

Table 1: Electroantennogram (EAG) Responses of Ceratitis capitata to this compound and Related Compounds

| Compound | Sex of Insect | Mean EAG Response (mV) ± SE | Reference Compound | Mean EAG Response (mV) ± SE | Source |

| Ethyl (E)-3-octenoate | Female | -0.95 ± 0.08 | Hexan-1-ol (1%) | -0.75 ± 0.06 | Light et al., 1992 |

| Ethyl (E)-3-octenoate | Male | -0.88 ± 0.07 | Hexan-1-ol (1%) | -0.72 ± 0.05 | Light et al., 1992 |

| Ethyl (Z)-3-octenoate | Female & Male | Lower than (E)-isomer | Hexan-1-ol (1%) | Not specified | Light et al., 1992 |

| Ethyl octanoate | Female & Male | Lower than (E)-isomer | Hexan-1-ol (1%) | Not specified | Light et al., 1992 |

Note: The data from Light et al., 1992 has been interpreted for this table. The original paper should be consulted for the full context.

Other Potential Biological Activities

Currently, there is a lack of significant scientific literature describing other biological activities of this compound, such as antimicrobial, antifungal, or cytotoxic effects. It is important to distinguish this compound from its saturated analog, ethyl octanoate, for which some of these activities have been reported. The presence of the double bond in this compound can significantly alter its biological properties.

Experimental Protocols

Electroantennography (EAG)

Objective: To measure the olfactory response of Ceratitis capitata antennae to this compound.

Materials:

-

Adult C. capitata (males and females, 3-5 days old)

-

This compound (high purity)

-

Solvent (e.g., hexane)

-

Micropipettes

-

Filter paper strips

-

EAG system (including micromanipulators, Ag/AgCl electrodes, amplifier, and data acquisition software)

-

Humidified and purified air stream

-

Dissecting microscope

Procedure:

-

Insect Preparation: Anesthetize a fly by cooling. Under a dissecting microscope, carefully excise one antenna. Mount the antenna between two electrodes using conductive gel. The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted into the base.

-

Stimulus Preparation: Prepare serial dilutions of this compound in the chosen solvent. Apply a known volume of each dilution onto a filter paper strip. Allow the solvent to evaporate.

-

Stimulus Delivery: Insert the filter paper into a Pasteur pipette connected to a stimulus delivery system. A purified and humidified air stream is continuously passed over the antenna. A puff of air is then directed through the pipette to deliver the odorant to the antenna.

-

Data Recording: Record the voltage change (in millivolts) from the antenna upon stimulation. A negative deflection indicates a depolarization of the olfactory receptor neurons.

-

Controls: Use a solvent-only control to ensure the response is to the compound and not the solvent. A standard reference compound (e.g., hexan-1-ol) is used to normalize responses.

Wind Tunnel Bioassay

Objective: To assess the upwind flight and source-locating behavior of female C. capitata in response to this compound.

Materials:

-

Wind tunnel with controlled airflow, temperature, and light conditions

-

Adult female C. capitata (sexually mature)

-

This compound dispenser (e.g., rubber septum)

-

Video recording and analysis system

Procedure:

-

Acclimatization: Acclimatize the flies to the wind tunnel conditions.

-

Stimulus Placement: Place the this compound dispenser at the upwind end of the tunnel.

-

Fly Release: Release individual flies at the downwind end of the tunnel.

-

Behavioral Observation: Record the flight behavior of the flies, including take-off, upwind flight, casting, and landing on or near the source.

-

Data Analysis: Analyze the percentage of flies exhibiting each behavioral step. Compare the response to a control (e.g., a dispenser with solvent only).

Field Trapping

Objective: To evaluate the attractiveness of this compound to C. capitata under field conditions.

Materials:

-

Insect traps (e.g., McPhail traps)

-

Dispensers loaded with this compound

-

Control dispensers (solvent only)

-

A suitable field site (e.g., a citrus orchard)

Procedure:

-

Trap Deployment: Hang the baited and control traps in the field in a randomized block design.

-

Trap Servicing: Check the traps at regular intervals (e.g., weekly) and count the number of male and female C. capitata captured.

-

Lure Replacement: Replace the lures as needed to ensure a consistent release rate.

-

Data Analysis: Compare the mean number of flies captured in the baited traps versus the control traps using appropriate statistical methods.

Signaling Pathways and Mechanisms of Action

The specific intracellular signaling pathways activated by this compound in the olfactory receptor neurons of C. capitata have not been elucidated in the reviewed literature. However, a general model for insect pheromone reception can be proposed.

Caption: Proposed mechanism of this compound reception at the olfactory neuron.

This proposed pathway illustrates that volatile pheromone molecules like this compound are thought to be bound by Pheromone-Binding Proteins (PBPs) in the sensillum lymph. This complex then interacts with a specific Odorant Receptor (OR) on the membrane of an olfactory receptor neuron. This binding event is believed to induce a conformational change in the receptor complex, leading to the opening of an ion channel, depolarization of the neuron, and the generation of an electrical signal that is transmitted to the brain.

Experimental and Logical Workflows

Caption: Workflow for Electroantennography (EAG) analysis of this compound.

Caption: General workflow for behavioral bioassays of this compound.

Conclusion

This compound is a biologically active molecule with a well-established role as a key component of the male-produced sex pheromone of the Mediterranean fruit fly, Ceratitis capitata. Its ability to elicit both electrophysiological and behavioral responses in this insect makes it a compound of significant interest for the development of pest management strategies. While its primary biological activity is in chemical communication, the potential for other bioactivities remains an open area for future research. The detailed experimental protocols and workflows provided in this guide offer a framework for further investigation into the fascinating biological functions of this unsaturated ester. Further research is critically needed to elucidate the specific signaling pathways involved in its perception, which could open new avenues for targeted and species-specific pest control.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Ethyl 3-octenoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of Ethyl 3-octenoate. The methods described herein are primarily based on gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID), which are the most common techniques for analyzing volatile esters. Additionally, a high-performance liquid chromatography (HPLC) method is proposed as an alternative or complementary technique.

Introduction

This compound is a fatty acid ethyl ester that may contribute to the flavor and aroma profiles of various products. Accurate quantification of this compound is essential for quality control, research, and development in the food, beverage, and pharmaceutical industries. This document outlines the necessary procedures for sample preparation, chromatographic analysis, and data interpretation.

Analytical Methods Overview

Gas chromatography is the preferred method for the analysis of volatile compounds like this compound due to its high resolution and sensitivity. Common sample preparation techniques include direct injection, liquid-liquid extraction (LLE), and headspace solid-phase microextraction (HS-SPME). For less volatile samples or when derivatization is not desirable, HPLC can be a viable alternative.

Gas Chromatography (GC) Methods

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Ethyl Esters in Liquid Matrices

This protocol is adapted from methods used for the analysis of ethyl esters in alcoholic beverages and fruit juices.[1][2][3][4][5]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 5 mL of the liquid sample (e.g., wine, fruit juice), add 50 µL of an internal standard solution (e.g., ethyl heptanoate (B1214049) at 100 mg/L in ethanol).

-

Add 0.5 g of sodium chloride (NaCl) to the sample to increase the ionic strength of the aqueous phase and improve extraction efficiency.

-

Add 2 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or a mixture of pentane (B18724) and diethyl ether).

-

Vortex the mixture for 30 seconds to ensure thorough mixing.

-

Centrifuge the sample at 2900 rpm for 5 minutes to separate the organic and aqueous phases.

-

Carefully collect the organic layer (the lower phase if using dichloromethane) and transfer it to a clean vial.

-

Dry the organic extract over anhydrous sodium sulfate.

-

The dried organic phase is ready for injection into the GC-MS system.

2. GC-MS Parameters

| Parameter | Value |

| Gas Chromatograph | Agilent 7890A or equivalent |

| Mass Spectrometer | Agilent 5975C or equivalent |

| Column | SH-Rxi-624Sil MS, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent) |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Initial temperature 40 °C, hold for 2 min, ramp to 225 °C at 7.5 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 35-350 |

3. Data Analysis

-

Identify this compound based on its retention time and mass spectrum.

-

Quantify the analyte by creating a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS

This method is suitable for the analysis of volatile compounds and requires minimal sample preparation.

1. Sample Preparation

-

Place 5 mL of the liquid sample into a 20 mL headspace vial.

-

Add 1 g of NaCl to the vial.

-

Add an appropriate amount of internal standard.

-

Seal the vial with a PTFE-faced silicone septum.

-

Place the vial in a heating block or autosampler agitator at a controlled temperature (e.g., 60 °C) for a set equilibration time (e.g., 30 minutes).

2. HS-SPME and GC-MS Parameters

| Parameter | Value |

| SPME Fiber | 100 µm Polydimethylsiloxane (PDMS) or other suitable fiber |

| Extraction Time | 30 minutes |

| Desorption Time | 5 minutes in the GC injector |

| GC-MS System | Same as in Protocol 1 |

| Injector Temperature | 250 °C (for thermal desorption) |

| Oven Program | Same as in Protocol 1 |

High-Performance Liquid Chromatography (HPLC) Method

While GC is more common, HPLC can be used for the analysis of esters. The following is a proposed method based on the analysis of similar compounds.

Protocol 3: Reversed-Phase HPLC with UV Detection

1. Sample Preparation

-

Accurately weigh approximately 10 mg of the sample.

-

Dissolve the sample in 10 mL of methanol (B129727) to create a 1 mg/mL stock solution.

-

Further dilute the stock solution with the mobile phase to a suitable concentration for analysis (e.g., 0.1 mg/mL).

-

Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC Parameters

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent with a UV-Vis detector |

| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

3. Data Analysis

-

Quantify this compound by creating a calibration curve of peak area versus concentration using external standards.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of ethyl esters using GC-based methods. Please note that specific performance characteristics for this compound may vary and should be determined during method validation. The data presented here for ethyl octanoate (B1194180) can serve as a reference.

| Parameter | Typical Value (for Ethyl Octanoate) | Reference(s) |

| Limit of Detection (LOD) | 0.1 ppm | |

| Limit of Quantification (LOQ) | 0.43 µM (for octanoate) | |

| Linearity (R²) | > 0.99 | |

| Intra-day Precision (CV) | < 9.1% | |

| Inter-day Precision (CV) | < 9.3% |

Experimental Workflows

Workflow for GC-MS analysis with Liquid-Liquid Extraction.

Workflow for HPLC analysis of this compound.

Signaling Pathways and Logical Relationships

For the analytical quantification of a specific compound like this compound, the concept of a "signaling pathway" is not directly applicable in the biological sense. However, a logical relationship diagram can illustrate the decision-making process for selecting an appropriate analytical method.

Decision tree for analytical method selection.

References

- 1. academic.oup.com [academic.oup.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Characterization of Aroma Active Compounds in Fruit Juice and Peel Oil of Jinchen Sweet Orange Fruit (Citrus sinensis (L.) Osbeck) by GC-MS and GC-O - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gas Chromatographic Determination of Ethyl Esters of Fatty Acids in Brandy or Wine Distillates | American Journal of Enology and Viticulture [ajevonline.org]

Application Note: High-Resolution Gas Chromatography Analysis of Ethyl 3-octenoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the qualitative and quantitative analysis of Ethyl 3-octenoate using Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) and Mass Spectrometry (MS). This compound is a volatile organic compound with applications in flavor and fragrance industries, as well as being a potential biomarker in various biological studies. The protocols provided herein cover sample preparation, instrument parameters, and data analysis to ensure high accuracy and reproducibility. This guide is intended for researchers and professionals in analytical chemistry, food science, and pharmaceutical development.

Introduction

This compound (C₁₀H₁₈O₂) is an unsaturated fatty acid ethyl ester known for its characteristic fruity and wine-like aroma. Accurate and reliable quantification of this compound is crucial for quality control in the food and beverage industry, for monitoring its formation in fermentation processes, and for its potential use in drug development and clinical diagnostics. Gas chromatography is the premier analytical technique for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity. This application note presents a detailed protocol for its analysis by GC-FID for quantification and GC-MS for confirmation and identification.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For liquid samples such as beverages or biological fluids, liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) are recommended.

1.1. Liquid-Liquid Extraction (LLE)

This technique is suitable for extracting this compound from aqueous matrices.

-

Reagents and Materials:

-

Sample containing this compound

-

Hexane (B92381) or Dichloromethane (GC grade)

-

Anhydrous sodium sulfate (B86663)

-

Centrifuge tubes (15 mL)

-

Vortex mixer

-

Centrifuge

-

GC vials with inserts

-

-

Procedure:

-

Pipette 5 mL of the liquid sample into a 15 mL centrifuge tube.

-

Add 2 mL of hexane (or dichloromethane).

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (hexane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried organic extract to a GC vial for analysis.

-

1.2. Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique ideal for volatile compounds in complex matrices.[1]

-

Reagents and Materials:

-

Sample containing this compound

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB))

-

Heater-shaker or water bath

-

-

Procedure:

-

Place 5 mL of the liquid sample or 1-5 g of a solid sample into a 20 mL headspace vial.[1]

-

Immediately seal the vial to prevent the loss of volatile compounds.[1]

-

Incubate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) with agitation to allow the analytes to partition into the headspace.

-

Expose the SPME fiber to the headspace for a defined extraction time (e.g., 20 minutes) to adsorb the volatile compounds.

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

-

Gas Chromatography (GC) Method

The following GC parameters can be used for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

2.1. GC-FID and GC-MS Conditions

| Parameter | GC-FID Condition | GC-MS Condition |

| Gas Chromatograph | Agilent 7890B GC system or equivalent | Agilent 7890B GC system or equivalent |

| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (e.g., Agilent 5977) |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column[2] |

| Injector | Splitless mode at 250°C[2] | Splitless mode at 250°C |

| Oven Temperature Program | Initial temperature of 50°C, hold for 2 min, ramp to 250°C at 10°C/min, and hold for 5 min | Initial temperature of 50°C, hold for 2 min, ramp to 250°C at 10°C/min, and hold for 5 min |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min | Helium at a constant flow rate of 1.2 mL/min |

| FID Parameters | Temperature: 280°C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup gas (He): 25 mL/min | N/A |

| MS Parameters | N/A | Ionization Mode: Electron Ionization (EI) at 70 eV, Acquisition Mode: Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM) |

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following tables provide an example of expected performance data for the analysis of ethyl esters, which can be used as a benchmark for the analysis of this compound.

Table 1: Method Validation Data for Ethyl Ester Quantification (Data is representative for ethyl esters and should be validated specifically for this compound)

| Parameter | Result |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 5 - 10 nM |

| Limit of Quantification (LOQ) | 60 nM |

| Intra-assay Precision (CV%) | < 7% |

| Inter-assay Precision (CV%) | < 10% |

| Recovery (%) | 90 - 110% |

Table 2: Expected Retention Time and Mass Spectral Data

| Compound | Expected Retention Time (min) | Key Mass-to-Charge Ratios (m/z) |

| This compound | ~10-12 (on a non-polar column) | 170 (M+), 125, 96, 88, 69, 55, 41 |

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the GC analysis of this compound.

Conclusion

This application note provides a comprehensive framework for the analysis of this compound by gas chromatography. The detailed protocols for sample preparation and GC-FID/MS analysis, along with the expected performance data, offer a solid starting point for method development and validation. The provided workflows can be adapted to suit various research and quality control needs, ensuring reliable and accurate results for the determination of this compound in a variety of sample matrices.

References

High-Performance Liquid Chromatography (HPLC) for the Analysis of Ethyl 3-octenoate: Application Notes and Protocols

This document provides detailed application notes and experimental protocols for the analysis of Ethyl 3-octenoate using High-Performance Liquid Chromatography (HPLC). The information is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the quantification and purity assessment of this compound.

Introduction

This compound is an unsaturated fatty acid ester that contributes to the flavor and aroma profiles of various food products and beverages. Accurate determination of its concentration and purity is essential for quality control in the food and fragrance industries, as well as for its application in chemical synthesis and research. This application note describes a reversed-phase HPLC (RP-HPLC) method that is suitable for the analysis of this compound.

Principle of Separation

The described method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound, being a relatively nonpolar compound, is retained by the stationary phase. The elution is achieved by using a mobile phase of acetonitrile (B52724) and water. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for this application.

-

Reagents and Solvents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Methanol (B129727) (HPLC grade, for sample preparation)

-

This compound reference standard

-

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the analysis of this compound.

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B to 90% B over 10 minutes, hold at 90% B for 5 minutes, then return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 205 nm |

| Injection Volume | 10 µL |

Standard and Sample Preparation

Standard Preparation:

-

Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in methanol.

-

Perform serial dilutions of the stock solution with the initial mobile phase composition (70% Acetonitrile in Water) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (General Protocol):

-

Accurately weigh or measure the sample containing this compound.

-

Dissolve the sample in a suitable solvent, such as methanol or acetonitrile.

-

If the sample matrix is complex (e.g., food or beverage), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.

-

Liquid-Liquid Extraction: Extract the sample with a nonpolar solvent like hexane (B92381). Evaporate the hexane layer and reconstitute the residue in the mobile phase.

-

Solid-Phase Extraction (SPE): Use a C18 SPE cartridge. Load the sample, wash with a polar solvent to remove interferences, and then elute the this compound with a nonpolar solvent.

-

-

Filter the final sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

Method Validation Parameters (Expected)

The following table summarizes the expected performance characteristics of this HPLC method for the analysis of this compound. These values are illustrative and should be determined experimentally during method validation.

| Parameter | Expected Value |

| Retention Time | Approximately 6-8 minutes |

| Linearity (r²) | > 0.999 |

| Linear Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Data Presentation

Quantitative data for a typical calibration curve for this compound is presented below.

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1 | 15,000 |

| 5 | 75,000 |

| 10 | 150,000 |

| 25 | 375,000 |

| 50 | 750,000 |

| 100 | 1,500,000 |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the HPLC method.

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Logical relationships of key HPLC parameters for this compound analysis.

Application Notes and Protocols for the Use of Ethyl 3-Octenoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of ethyl 3-octenoate, a versatile building block in organic synthesis. The protocols outlined below are based on established chemical transformations and offer a starting point for the synthesis of a variety of valuable compounds, including natural products and potential pharmaceutical intermediates.

Conjugate Addition Reactions: Access to Functionalized Octanoates

This compound serves as an excellent Michael acceptor, allowing for the introduction of a wide range of nucleophiles at the β-position. This reaction is fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, leading to diverse 3-substituted ethyl octanoate (B1194180) derivatives.

Organocuprate Addition

Gilman reagents, or organocuprates, are soft nucleophiles that readily undergo 1,4-conjugate addition to α,β-unsaturated esters like this compound. This method is highly efficient for the formation of new carbon-carbon bonds.

Table 1: Conjugate Addition of Gilman Reagents to this compound

| Entry | Gilman Reagent | Product | Yield (%) |

| 1 | Li(CH₃)₂Cu | Ethyl 3-methyloctanoate | ~95% (estimated) |

| 2 | Li(n-Bu)₂Cu | Ethyl 3-butyloctanoate | ~95% (estimated) |

Note: Yields are estimated based on typical Gilman reagent additions to similar α,β-unsaturated esters.

Experimental Protocol: Synthesis of Ethyl 3-Methyloctanoate

-

Preparation of the Gilman Reagent: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, add copper(I) iodide (1.0 eq). Cool the flask to -78 °C in a dry ice/acetone bath. Slowly add a solution of methyllithium (B1224462) (2.0 eq) in diethyl ether while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes.

-

Conjugate Addition: To the freshly prepared Gilman reagent at -78 °C, add a solution of ethyl (E)-3-octenoate (1.0 eq) in dry diethyl ether dropwise over 15 minutes.

-

Reaction Monitoring and Work-up: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane (B92381)/ethyl acetate (B1210297) gradient) to afford ethyl 3-methyloctanoate.

Caption: General workflow for the conjugate addition of a Gilman reagent to this compound.

Epoxidation of the Carbon-Carbon Double Bond

The double bond in this compound can be readily epoxidized to form the corresponding ethyl 3,4-epoxyoctanoate. This epoxide is a valuable intermediate that can undergo various nucleophilic ring-opening reactions to introduce vicinal functional groups.

Diastereoselective Epoxidation with Sulfur Ylides (Johnson-Corey-Chaykovsky Reaction)

The Johnson-Corey-Chaykovsky reaction provides a method for the epoxidation of α,β-unsaturated esters. The use of a sulfur ylide, such as dimethyloxosulfonium methylide, typically results in the formation of the epoxide.

Table 2: Epoxidation of this compound

| Reagent | Product | Diastereoselectivity | Yield (%) |

| Dimethyloxosulfonium methylide | Ethyl (2R,3S)-3,4-epoxyoctanoate | Trans favored | Good to excellent (estimated) |

Note: Yield and diastereoselectivity are estimated based on typical Johnson-Corey-Chaykovsky epoxidations of similar substrates.

Experimental Protocol: Synthesis of Ethyl 3,4-Epoxyoctanoate

-

Ylide Formation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, place sodium hydride (60% dispersion in mineral oil, 1.1 eq). Wash the sodium hydride with dry hexane to remove the mineral oil. Add dry dimethyl sulfoxide (B87167) (DMSO) and trimethylsulfoxonium (B8643921) iodide (1.1 eq). Heat the mixture to 50 °C until the evolution of hydrogen ceases (approximately 1 hour), indicating the formation of dimethyloxosulfonium methylide. Cool the resulting solution to room temperature.

-

Epoxidation: To the solution of the ylide, add a solution of ethyl (E)-3-octenoate (1.0 eq) in dry tetrahydrofuran (B95107) (THF) dropwise at room temperature.

-

Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 3,4-epoxyoctanoate.

Caption: Workflow for the Johnson-Corey-Chaykovsky epoxidation of this compound.

Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from alkenes. Applying this methodology to this compound provides access to chiral ethyl 3,4-dihydroxyoctanoates, which are valuable building blocks for the synthesis of natural products and pharmaceuticals.

Table 3: Sharpless Asymmetric Dihydroxylation of Ethyl (E)-3-Octenoate

| Ligand | Product | Enantiomeric Excess (ee) | Yield (%) |

| (DHQD)₂PHAL (AD-mix-β) | Ethyl (3R,4R)-3,4-dihydroxyoctanoate | >95% (estimated) | High (estimated) |

| (DHQ)₂PHAL (AD-mix-α) | Ethyl (3S,4S)-3,4-dihydroxyoctanoate | >95% (estimated) | High (estimated) |

Note: Enantiomeric excess and yield are estimated based on typical Sharpless asymmetric dihydroxylation reactions.

Experimental Protocol: Synthesis of Ethyl (3R,4R)-3,4-Dihydroxyoctanoate

-

Reaction Setup: In a round-bottom flask, dissolve AD-mix-β (1.4 g per mmol of alkene) in a 1:1 mixture of t-butanol and water (5 mL each per mmol of alkene). Stir the mixture at room temperature until both phases are clear. Cool the mixture to 0 °C.

-

Addition of Alkene: Add ethyl (E)-3-octenoate (1.0 eq) to the cooled reaction mixture.

-

Reaction Progress: Stir the reaction vigorously at 0 °C. The reaction progress is indicated by a color change from orange to a paler orange/yellow. Monitor the reaction by TLC.

-

Quenching and Work-up: After the reaction is complete (typically 6-24 hours), add sodium sulfite (B76179) (1.5 g per mmol of alkene) and stir for 1 hour at room temperature.

-

Extraction and Purification: Add ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with 2 M aqueous potassium hydroxide (B78521), then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude diol by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Caption: Pathway for Sharpless asymmetric dihydroxylation of ethyl (E)-3-octenoate.

Reduction of the Ester Functionality

The ester group of this compound can be selectively reduced to the corresponding primary alcohol, 3-octen-1-ol, a useful intermediate in fragrance and pheromone synthesis.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful reducing agent capable of reducing esters to primary alcohols. The double bond in this compound is typically not affected under these conditions.

Table 4: Reduction of this compound

| Reagent | Product | Yield (%) |

| LiAlH₄ | 3-Octen-1-ol | High (estimated) |

Note: Yield is estimated based on typical LiAlH₄ reductions of esters.

Experimental Protocol: Synthesis of 3-Octen-1-ol

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an argon atmosphere, suspend lithium aluminum hydride (1.0 eq) in dry diethyl ether.

-

Addition of Ester: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in dry diethyl ether dropwise via the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction and Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Cautiously quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

-

Filtration and Purification: A granular precipitate should form. Filter the mixture through a pad of Celite and wash the filter cake with diethyl ether. Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give 3-octen-1-ol. Further purification can be achieved by distillation if necessary.

Caption: Logical relationship in the reduction of this compound.

Applications of Ethyl 3-octenoate in Flavor and Fragrance Research

Application Note & Protocols

Introduction

Ethyl 3-octenoate is a volatile organic compound with the chemical formula C10H18O2. It is recognized as a flavoring agent in the food industry, identified by its FEMA number 4361 and CAS number 1117-65-3. This ester is characterized by a complex and desirable aroma profile, often described as fruity, tropical, and winey. Its unique organoleptic properties make it a valuable ingredient in the creation of various flavor formulations. This document provides an overview of the applications of this compound in flavor and fragrance research, including its physicochemical properties, sensory data, and representative experimental protocols for its synthesis and evaluation. While some sources suggest it is "not for fragrance use," its aromatic profile indicates potential for further investigation in perfumery under appropriate safety assessments.

Physicochemical and Organoleptic Properties

A comprehensive understanding of the physical and chemical characteristics of this compound is fundamental for its application in flavor and fragrance formulations. These properties influence its volatility, solubility, and stability, which in turn affect its sensory perception and performance in different product matrices.

| Property | Value | Reference |

| Molecular Formula | C10H18O2 | [1] |

| Molecular Weight | 170.25 g/mol | [1] |

| CAS Number | 1117-65-3 | [1] |

| FEMA Number | 4361 | [1] |

| Appearance | Colorless clear liquid (estimated) | [2] |

| Odor Profile | Fruity, tropical, winey | |

| Boiling Point | 215.00 to 216.00 °C @ 760.00 mm Hg | |

| Flash Point | 198.00 °F TCC (92.22 °C) | |

| Specific Gravity | 0.90300 to 0.91000 @ 25.00 °C | |

| Refractive Index | 1.43100 to 1.43900 @ 20.00 °C | |

| Solubility | Soluble in alcohol; water, 52.1 mg/L @ 25 °C (estimated) |

Applications in Flavor Formulations

This compound is primarily utilized as a flavoring agent to impart or enhance fruity and wine-like notes in a variety of food and beverage products. Its tropical and complex aromatic profile makes it suitable for a range of applications. The following table summarizes typical usage levels in various food categories.

| Food Category | Average Usual ppm | Average Maximum ppm |

| Beverages (non-alcoholic) | 0.3 | 1.5 |

| Beverages (alcoholic) | 0.5 | 2.5 |

| Hard Candy | 1.5 | 7.5 |

| Jams & Jellies | 0.8 | 4.0 |

| Soft Candy | 0.5 | - |

| Fruit Ices | 0.5 | 2.5 |

Experimental Protocols

Protocol 1: Synthesis of this compound (Representative Protocol)

Objective: To synthesize this compound via acid-catalyzed esterification of 3-octenoic acid with ethanol (B145695).

Materials:

-

3-octenoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5% w/v)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Organic solvents (e.g., diethyl ether or dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, combine 1 molar equivalent of 3-octenoic acid with 3-5 molar equivalents of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the weight of the carboxylic acid) to the mixture while stirring.

-

Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Add an equal volume of a 5% sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious as carbon dioxide gas will be evolved. Gently swirl the funnel and vent frequently.

-

Separate the aqueous layer. Wash the organic layer with an equal volume of water, followed by an equal volume of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the excess ethanol and extraction solvent.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Expected Outcome: A colorless liquid with a characteristic fruity, tropical, and winey aroma. The purity of the synthesized ester should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Sensory Evaluation of this compound

Objective: To characterize the aroma profile of synthesized or commercially obtained this compound using a trained sensory panel.

Materials:

-

Purified this compound

-

Odorless solvent (e.g., dipropylene glycol or diethyl ether) for dilution

-

Glass vials with PTFE-lined caps

-

Odor-free smelling strips

-

Sensory evaluation booths with controlled lighting and ventilation

-

Data collection forms or software

Procedure:

-

Panelist Selection and Training: Select 8-12 panelists based on their ability to discriminate and describe different aromas. Train the panelists on the terminology to be used for describing fruity, tropical, and winey notes.

-

Sample Preparation: Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 1%, 0.1% w/v). Present the samples in coded, identical glass vials.

-

Evaluation:

-

Each panelist receives a set of smelling strips, one for each sample dilution.

-

Panelists dip a fresh smelling strip into each vial and evaluate the aroma at different time intervals (e.g., immediately, after 5 minutes, after 30 minutes) to assess the top, middle, and base notes.

-

Panelists will rate the intensity of predefined aroma attributes (e.g., fruity, tropical, winey, green, fatty) on a labeled magnitude scale (LMS) or a 10-point intensity scale.

-

Panelists will also provide descriptive terms for the perceived aroma.

-

-

Data Analysis: Analyze the intensity ratings statistically (e.g., using ANOVA) to determine significant differences in the perception of different attributes. Compile a list of the most frequently used descriptors to create a comprehensive aroma profile.

Logical Workflow for Flavor and Fragrance Research

The following diagram illustrates a typical workflow for the investigation of a new flavor or fragrance compound like this compound.

References

Application Note: Quantitative Analysis of Ethyl 3-Octenoate using Gas Chromatography-Flame Ionization Detection (GC-FID)

AN-GC-001

Introduction

Ethyl 3-octenoate is a volatile organic compound with applications in the flavor, fragrance, and pharmaceutical industries. Accurate quantification of this compound is crucial for quality control, formulation development, and research purposes. This application note describes a validated method for the quantitative analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely used technique for the analysis of volatile and semi-volatile compounds.

Principle

The method employs a high-resolution capillary gas chromatography system to separate this compound from the sample matrix. The separated analyte is then detected by a flame ionization detector (FID), which generates a signal proportional to the amount of analyte combusted. Quantification is achieved by creating a calibration curve using certified reference standards of this compound.

Experimental

Instrumentation and Materials:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless injector and a flame ionization detector.

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium, 99.999% purity.

-

Reagents: this compound (certified reference standard, >99% purity), Ethyl Acetate (B1210297) (HPLC grade, for sample and standard dilution).

-

Internal Standard (Optional): Ethyl heptanoate (B1214049) or other suitable non-interfering compound.

Chromatographic Conditions:

| Parameter | Value |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 220 °C (hold 5 min) |

| Carrier Gas Flow | 1.2 mL/min (Constant Flow) |

| Detector Temperature | 280 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (N2) | 25 mL/min |

Method Validation

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The following table summarizes the typical performance data for this method.

| Parameter | Result |

| Linearity (R²) | > 0.998 |

| Concentration Range | 1 µg/mL - 500 µg/mL |

| LOD | 0.3 µg/mL |

| LOQ | 1 µg/mL |

| Precision (RSD%) | < 5% |

| Accuracy (Recovery %) | 95% - 105% |

Conclusion

This GC-FID method provides a reliable and accurate means for the quantitative analysis of this compound. The method is straightforward, robust, and suitable for routine quality control and research applications.

Protocol: Preparation of Calibration Standards and GC-FID Analysis

1. Preparation of Stock Standard Solution (1000 µg/mL):

1.1. Accurately weigh approximately 10 mg of pure this compound standard into a 10 mL volumetric flask. 1.2. Dissolve the standard in ethyl acetate and make up to the mark. 1.3. Stopper the flask and sonicate for 5 minutes to ensure complete dissolution. This is the Stock Standard Solution.

2. Preparation of Working Calibration Standards:

2.1. Prepare a series of at least five working calibration standards by serial dilution of the Stock Standard Solution with ethyl acetate. A typical concentration range would be 1, 5, 25, 100, and 500 µg/mL. 2.2. (Optional) If using an internal standard (IS), add a constant concentration of the IS to each calibration standard and sample.

3. Sample Preparation:

3.1. Accurately weigh a known amount of the sample containing this compound. 3.2. Dissolve the sample in a known volume of ethyl acetate to achieve a theoretical concentration within the calibration range. 3.3. Filter the sample solution through a 0.45 µm syringe filter prior to injection.

4. GC-FID Analysis:

4.1. Set up the GC-FID system according to the chromatographic conditions specified in the application note. 4.2. Inject 1 µL of each calibration standard into the GC, starting with the lowest concentration. 4.3. Record the peak area for this compound (and the internal standard, if used). 4.4. After analyzing all standards, inject 1 µL of the prepared sample solution.

5. Data Analysis:

5.1. Construct a calibration curve by plotting the peak area of this compound (or the ratio of the analyte peak area to the IS peak area) against the concentration of the calibration standards. 5.2. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). 5.3. Determine the concentration of this compound in the sample by interpolating its peak area (or area ratio) on the calibration curve.

Caption: Workflow for Generating a Calibration Curve.

Application Note: Quantitative Analysis of this compound using High-Performance Liquid Chromatography (HPLC-UV)

AN-HPLC-002

Introduction

For non-volatile samples or when GC is not available, High-Performance Liquid Chromatography with UV detection (HPLC-UV) offers an alternative for the quantification of this compound. This application note details a reversed-phase HPLC method for its analysis.

Principle

The sample is dissolved in a suitable solvent and injected into an HPLC system. This compound is separated from other components on a C18 reversed-phase column using an isocratic mobile phase. Detection is performed using a UV detector at a wavelength where the analyte exhibits sufficient absorbance. Quantification is based on an external standard calibration curve.

Experimental

Instrumentation and Materials:

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, with a quaternary pump, autosampler, and UV-Vis detector.

-

Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

-

Mobile Phase: Acetonitrile (B52724):Water (70:30, v/v).

-

Reagents: this compound (certified reference standard, >99% purity), Acetonitrile (HPLC grade), Water (HPLC grade).

Chromatographic Conditions:

| Parameter | Value |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Run Time | 10 minutes |

Method Validation

The HPLC-UV method was validated, and the performance characteristics are summarized below.

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Concentration Range | 5 µg/mL - 1000 µg/mL |

| LOD | 1.5 µg/mL |

| LOQ | 5 µg/mL |

| Precision (RSD%) | < 3% |

| Accuracy (Recovery %) | 97% - 103% |

Conclusion

This HPLC-UV method is a suitable alternative to GC-FID for the quantitative determination of this compound, offering excellent linearity, precision, and accuracy.

Protocol: HPLC-UV Analysis of this compound

1. Preparation of Mobile Phase:

1.1. Mix HPLC grade acetonitrile and water in a 70:30 volume ratio. 1.2. Degas the mobile phase by sonication or vacuum filtration.

2. Preparation of Stock and Working Standards:

2.1. Follow the same procedure as described in the GC-FID protocol (Section 1 and 2) to prepare the stock and working calibration standards, using acetonitrile as the diluent. A typical concentration range for HPLC would be 5, 25, 100, 500, and 1000 µg/mL.

3. Sample Preparation:

3.1. Prepare the sample as described in the GC-FID protocol (Section 3), using acetonitrile as the solvent.

4. HPLC-UV Analysis:

4.1. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. 4.2. Inject 10 µL of each calibration standard. 4.3. Record the peak area at 210 nm. 4.4. Inject 10 µL of the prepared sample solution.

5. Data Analysis:

5.1. Generate a calibration curve and perform linear regression as described for the GC-FID method. 5.2. Calculate the concentration of this compound in the sample using the calibration curve.

Caption: Standard-Based Sample Quantification.

Application Notes and Protocols for the Purification of Ethyl 3-octenoate

Introduction

Ethyl 3-octenoate is a fatty acid ester that finds applications in the flavor and fragrance industry, contributing to fruity and wine-like aromas.[1][2] For its use in research, drug development, and commercial products, high purity is often essential. The synthesis of this compound, typically through Fischer-Speier esterification of 3-octenoic acid and ethanol, can result in a mixture containing unreacted starting materials, byproducts, and the acid catalyst. Therefore, effective purification protocols are critical to isolate the desired ester.

This document provides detailed protocols for the purification of this compound using common laboratory techniques: fractional distillation, column chromatography, and liquid-liquid extraction.

Data Presentation

A summary of the physicochemical properties of this compound relevant to its purification is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O₂ | [3] |

| Molecular Weight | 170.25 g/mol | |

| Boiling Point | 211-213 °C at 760 mmHg | |

| Flash Point | 82.78 °C | |

| Solubility | Insoluble in water; soluble in alcohol and most organic solvents. | |

| Appearance | Colorless liquid |

Experimental Protocols

Fractional Distillation

Fractional distillation is a suitable method for separating this compound from impurities with significantly different boiling points. This technique is particularly useful for removing lower-boiling point solvents or higher-boiling point non-volatile impurities.

Protocol:

-

Apparatus Setup: Assemble a fractional distillation apparatus as shown in the diagram below. The setup includes a round-bottom flask, a fractionating column packed with glass beads or Raschig rings, a condenser, a receiving flask, and a thermometer. Ensure all glass joints are properly sealed.

-

Sample Preparation: Place the crude this compound mixture into the round-bottom flask, adding a few boiling chips to ensure smooth boiling. The flask should not be more than two-thirds full.

-

Heating: Gently heat the round-bottom flask using a heating mantle.

-

Distillation: As the mixture heats, the component with the lowest boiling point will vaporize first, rise through the fractionating column, condense, and be collected in the receiving flask.

-

Fraction Collection: Monitor the temperature at the top of the column. Collect the fraction that distills over at the boiling point of this compound (approximately 211-213 °C). Discard any initial fractions that distill at lower temperatures, as these are likely impurities.

-

Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask. Never distill to dryness.

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, a normal-phase chromatography setup with silica (B1680970) gel as the stationary phase is effective.

Protocol:

-

Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed. Allow the solvent to drain until it is level with the top of the silica gel.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

-

Elution: Begin eluting the sample through the column by adding the mobile phase (eluent). A common eluent system for esters is a mixture of hexane (B92381) and ethyl acetate. The polarity of the eluent can be gradually increased to facilitate the separation.

-

Fraction Collection: Collect the eluate in a series of fractions.

-

Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing the purified this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Liquid-Liquid Extraction

Liquid-liquid extraction is used to remove water-soluble impurities, such as residual acid catalyst or unreacted alcohol, from the crude ester.

Protocol:

-

Apparatus Setup: Place the crude this compound in a separatory funnel.

-

Washing:

-

Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel to neutralize any remaining acidic impurities. Stopper the funnel and shake gently, periodically venting to release any pressure buildup from carbon dioxide evolution. Allow the layers to separate and drain the lower aqueous layer.

-

Wash the organic layer with an equal volume of water to remove any remaining water-soluble impurities. Drain the aqueous layer.

-

Finally, wash the organic layer with an equal volume of brine (saturated NaCl solution) to help remove any residual water from the organic phase.

-

-

Drying: Transfer the organic layer to a clean, dry flask and add a drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, to remove any remaining traces of water.

-

Isolation: Decant or filter the dried organic layer to remove the drying agent. The resulting solution contains the purified this compound in the organic solvent. The solvent can then be removed using a rotary evaporator.

Visualizations

Caption: General workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for the Enzymatic Synthesis of Octenoate Esters

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic synthesis of octenoate esters. The focus is on lipase-catalyzed reactions, offering a green and efficient alternative to traditional chemical synthesis. These protocols are designed to be adaptable for various research, development, and production scales.

Introduction

Octenoate esters are valuable compounds used in the flavor, fragrance, cosmetic, and pharmaceutical industries.[1][2][3] Enzymatic synthesis, particularly using lipases, offers several advantages over chemical methods, including mild reaction conditions, high specificity, reduced by-product formation, and environmental friendliness.[4][5] Lipases (E.C. 3.1.1.3) are versatile enzymes that can catalyze esterification, transesterification, and alcoholysis in both aqueous and non-aqueous media. This document outlines protocols for the synthesis of octenoate esters using both soluble and immobilized lipases.

Key Experimental Parameters and Data

The successful enzymatic synthesis of octenoate esters is dependent on several key parameters, including the choice of enzyme, substrate molar ratio, temperature, reaction time, and enzyme loading. The following tables summarize quantitative data from various studies on the synthesis of different octenoate esters.

Table 1: Lipase (B570770) Screening for Octenoate Ester Synthesis

| Lipase Source | Ester Synthesized | Acyl Donor | Alcohol | Conversion/Yield (%) | Time (h) | Temp (°C) | Reference |